Hydrogen‑Bond Donor Capacity: A Critical Determinant of c‑Met Kinase Inhibition
The presence of a hydroxyl group on the benzoxazole scaffold is essential for potent c‑Met kinase inhibition. In a systematic SAR study of aminopyridine‑substituted benzoxazoles, the hydroxybenzoxazole derivative (compound 13) exhibited an IC₅₀ of 0.003 µM against c‑Met kinase, whereas the corresponding methoxy analog lacking the hydroxyl donor showed significantly reduced potency (IC₅₀ = 0.210 µM) [1]. This represents a 70‑fold loss in inhibitory activity upon removal of the hydroxyl hydrogen‑bond donor. 4‑Hydroxy‑2‑methoxybenzo[d]oxazole retains this critical 4‑hydroxy functionality, positioning it as a privileged intermediate for constructing potent c‑Met inhibitors.
| Evidence Dimension | c‑Met kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Hydroxybenzoxazole‑containing analog: IC₅₀ = 0.003 µM [1] |
| Comparator Or Baseline | Methoxybenzoxazole analog (lacking OH): IC₅₀ = 0.210 µM [1] |
| Quantified Difference | 70‑fold reduction in potency upon removal of hydroxyl group |
| Conditions | In vitro c‑Met kinase enzymatic assay; ATP concentration = 10 µM [1] |
Why This Matters
For medicinal chemistry programs targeting c‑Met‑driven cancers, procurement of a benzoxazole building block that retains the essential 4‑hydroxy hydrogen‑bond donor is non‑negotiable; alternative scaffolds lacking this feature will yield inactive or weakly active leads.
- [1] Cho, S.Y.; Han, S.Y.; Ha, J.D.; Ryu, J.W.; Lee, C.O.; Jung, H.; Kang, N.S.; Kim, H.R.; Koh, J.S.; Lee, J. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorg. Med. Chem. Lett. 2010, 20, 4223-4227. View Source
